3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one
Beschreibung
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives. This compound is characterized by the presence of a pentyloxy group attached to a benzylidene moiety, which is further connected to an isobenzofuran-1(3H)-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Eigenschaften
Molekularformel |
C20H20O3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(3Z)-3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3/b19-14- |
InChI-Schlüssel |
UEZGZBJAHOFZAQ-RGEXLXHISA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed regio- and stereoselective cyclization of alkynes. This method allows for the selective synthesis of isobenzofuran derivatives under controlled reaction conditions . Another approach involves the iodocyclization of o-alkynylbenzamides with various electrophiles, which yields isobenzofuran derivatives through nucleophilic attack of the amide nitrogen onto the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization and iodocyclization methods are common in industrial settings due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or isobenzofuran moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted isobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[isobenzofuran-1(3H),4’-piperidines]: These compounds share a similar isobenzofuran core and have been studied for their potential as central nervous system agents.
Isobenzofuran-1(3H)-imines: These derivatives are formed through iodocyclization reactions and have unique structural features.
Uniqueness
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is unique due to the presence of the pentyloxy group and benzylidene moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
